N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide
Description
N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide is a synthetic organic compound featuring a multifunctional structure. Its core consists of a thiophene ring substituted at the 2-position with a 3,5-dimethylpyrazole carbonyl group and at the 3-position with a 4-methoxy-N-methylbenzenesulfonamide moiety. The 4-methoxy substituent on the benzene ring likely contributes to electronic and steric effects, influencing physicochemical properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-12-11-13(2)21(19-12)18(22)17-16(9-10-26-17)20(3)27(23,24)15-7-5-14(25-4)6-8-15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYZMALQRQDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O3S2. It features a complex structure that includes a pyrazole ring, a thiophene moiety, and a sulfonamide group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 395.54 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that derivatives with pyrazole and thiophene structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: A study on a related compound demonstrated that it inhibited the growth of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes (Sivaramkumar et al., 2010).
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Research Findings: In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Recent studies have indicated that compounds containing pyrazole and thiophene rings may possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Example: A related compound was found to significantly reduce levels of TNF-alpha and IL-6 in animal models of inflammation (Choi et al., 1996).
The biological activity of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signal Transduction Pathways: The compound may interfere with signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7)
This compound differs from the target molecule by replacing the 4-methoxy group with a 4-ethyl substituent. The ethyl group increases lipophilicity compared to the methoxy group, which may enhance membrane permeability but reduce aqueous solubility.
2.1.2 Triazole-Thione Derivatives (Compounds [7–9] from )
These compounds feature a triazole-thione core instead of the pyrazole-thiophene system in the target molecule. Key differences include:
- Functional Groups : The triazole-thione derivatives exhibit a C=S stretch at 1247–1255 cm⁻¹ (IR) and lack the pyrazole C=O stretch (~1680 cm⁻¹) present in the target compound .
- Synthesis : Cyclization of hydrazinecarbothioamides under alkaline conditions yields triazole-thiones, contrasting with the coupling reactions likely used for the target compound .
Substituent Effects
- 4-Methoxy vs. Ethyl, being weakly electron-donating, primarily increases steric bulk and lipophilicity. Solubility: Methoxy improves aqueous solubility compared to ethyl, which may explain the discontinued status of the ethyl analog due to pharmacokinetic limitations .
Data Table: Comparative Analysis
Research Findings
- Spectral Data : The target compound’s pyrazole C=O stretch (~1680 cm⁻¹) aligns with carbonyl vibrations in related sulfonamides, while the absence of C=S bands distinguishes it from triazole-thiones .
- Biological Implications : Pyrazole derivatives often exhibit kinase inhibition or anti-inflammatory activity, whereas triazole-thiones are explored for antimicrobial applications. The methoxy group’s polarity may optimize the target compound’s bioavailability compared to lipophilic analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling thiophene and pyrazole intermediates via carbonyl linkages. A common method includes:
- Step 1 : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with K₂CO₃ in DMF at room temperature, followed by alkylation with RCH₂Cl .
- Step 2 : Sulfonamide formation via nucleophilic substitution of benzenesulfonyl chloride derivatives with amine intermediates, as seen in analogous thiophene-pyrazole systems .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), base strength (K₂CO₃ vs. stronger bases), and temperature (room temperature avoids side reactions in sensitive steps) .
Q. Which analytical techniques are critical for structural characterization?
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, as applied to related 1,4-dihydropyridine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±0.005 Da) .
- NMR Spectroscopy : Assigns substituent positions on thiophene and pyrazole rings (e.g., ¹H/¹³C chemical shifts for methyl groups and sulfonamide protons) .
Q. What safety protocols are essential during handling?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation from sulfonamide derivatives.
- Storage : Keep in airtight containers at 4°C to prevent degradation; avoid exposure to moisture or strong oxidizers .
Advanced Research Questions
Q. How can contradictions in optimal reaction conditions between studies be resolved?
Discrepancies in temperature (e.g., room temperature vs. reflux) or catalysts (K₂CO₃ vs. organic bases) require systematic Design of Experiments (DoE) . For example:
- Variable Screening : Compare yields under varying temperatures (25°C vs. 60°C) and bases (K₂CO₃ vs. Et₃N) using a factorial design .
- Statistical Modeling : Apply response surface methodology to identify interaction effects between solvent polarity and reaction time .
Q. What mechanistic insights exist for thiophene-pyrazole sulfonamide formation?
- Key Steps : (i) Nucleophilic attack of pyrazole nitrogen on thiophene-bound carbonyl, (ii) sulfonamide coupling via SN2 displacement.
- Evidence : Analogous reactions show that electron-withdrawing groups on the pyrazole enhance electrophilicity at the carbonyl carbon, accelerating step (i) .
Q. Which computational methods are suitable for studying structure-property relationships?
Q. How can synthesis be optimized using advanced experimental design?
- Flow Chemistry : Continuous-flow reactors improve reproducibility in diazomethane synthesis (analogous to Omura-Sharma-Swern oxidation) by controlling exothermic intermediates .
- Process Variables : Optimize residence time, temperature gradients, and reagent stoichiometry via real-time monitoring .
Q. What strategies evaluate bioactivity given limited data on this compound?
- Structural Analogs : Compare with 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, which shows COX-2 inhibition. Use molecular docking to predict binding affinity for target enzymes .
- In Vitro Assays : Screen against kinase or protease panels using fluorescence polarization .
Q. How does the compound’s stability vary under different storage conditions?
Q. What cross-disciplinary applications exist in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
